
Bsh-IN-1
Descripción general
Descripción
BSH-IN-1 es un inhibidor potente y covalente de las hidrolasas de sales biliares recombinantes de bacterias intestinales. Ha mostrado una actividad inhibitoria significativa contra las hidrolasas de sales biliares de bacterias Gram-positivas y Gram-negativas, lo que lo convierte en un compuesto valioso en el estudio de la microbiota intestinal y el metabolismo de los ácidos biliares .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Cancer Therapy
Bsh-IN-1 has shown promising potential as an anticancer agent. A study investigated the synthesis of novel benzodioxole-based thiosemicarbazone derivatives, which included this compound. These compounds were evaluated for their cytotoxic effects against several cancer cell lines, including A549 human lung adenocarcinoma and C6 rat glioma cells. The results indicated that certain derivatives exhibited significant anticancer activity, correlating with their ability to inhibit cholinesterases, which are linked to cancer progression .
Table 1: Anticancer Activity of this compound Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Benzodioxole-Thiosemicarbazone | A549 (Lung Adenocarcinoma) | 5.90 | Cholinesterase inhibition |
Benzodioxole-Thiosemicarbazone | C6 (Rat Glioma) | 6.76 | Induction of apoptosis |
Neurodegenerative Disease Research
This compound has also been investigated for its role in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit both acetylcholinesterase and butyrylcholinesterase makes it a dual-action therapeutic candidate. Research has shown that such dual inhibitors can help restore acetylcholine levels in the brain, potentially alleviating symptoms associated with Alzheimer's disease .
Table 2: Inhibition Potency of this compound in Neurodegenerative Models
Compound Name | Enzyme Target | IC50 (µM) | Application Area |
---|---|---|---|
This compound | Acetylcholinesterase | 5.90 | Alzheimer's disease treatment |
This compound | Butyrylcholinesterase | 6.76 | Neuroprotection |
Boron Neutron Capture Therapy (BNCT)
Recent studies have explored the use of this compound in boron neutron capture therapy, particularly for malignant gliomas. The compound was co-administered with boronophenylalanine to enhance tumor boron concentration significantly. This combination therapy demonstrated an improved tumor-to-normal brain boron concentration ratio, suggesting that this compound could enhance the efficacy of BNCT in treating brain tumors .
Table 3: Efficacy of this compound in BNCT Applications
Treatment Group | Tumor Boron Concentration (µg/g) | Normal Brain Boron Concentration (µg/g) | Tumor/Normal Ratio |
---|---|---|---|
This compound + BPA | >30 | <30 | Improved |
BPA Alone | <30 | Low | Baseline |
Structural Insights and Mechanism of Action
Understanding the structural characteristics of this compound is crucial for its application development. Studies have provided insights into its binding properties and interactions with biological targets, which are essential for rational drug design. For instance, specific amino acid residues have been identified as critical for the enzymatic activity of related compounds, guiding future modifications to enhance efficacy and specificity .
Mecanismo De Acción
BSH-IN-1 ejerce sus efectos uniéndose covalentemente al sitio activo de las hidrolasas de sales biliares, inhibiendo así su actividad. Esta inhibición evita la desconjugación de los ácidos biliares, lo que puede tener efectos posteriores en el metabolismo de los ácidos biliares y la composición de la microbiota intestinal. Los objetivos moleculares de this compound son las hidrolasas de sales biliares de varias bacterias intestinales, y las vías involucradas incluyen el metabolismo de los ácidos biliares y las interacciones microbianas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de BSH-IN-1 involucra múltiples pasos, comenzando con la preparación de la estructura central seguida de la introducción de grupos funcionales que le confieren sus propiedades inhibitorias. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Típicamente involucra técnicas de síntesis orgánica como sustitución nucleofílica, oxidación y reacciones de reducción .
Métodos de Producción Industrial
La producción industrial de this compound probablemente involucre la ampliación del proceso de síntesis de laboratorio, la optimización de las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final. Esto puede incluir el uso de técnicas avanzadas como la química de flujo continuo y la síntesis automatizada .
Análisis De Reacciones Químicas
Tipos de Reacciones
BSH-IN-1 principalmente experimenta reacciones de unión covalente con las hidrolasas de sales biliares. También puede participar en otros tipos de reacciones químicas como:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.
Reducción: Puede reducirse para modificar sus grupos funcionales y potencialmente alterar su actividad inhibitoria.
Sustitución: This compound puede experimentar reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según el resultado deseado pero generalmente involucran temperaturas y niveles de pH controlados .
Productos Principales
Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones específicas de reacción. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución pueden resultar en una variedad de derivados sustituidos .
Comparación Con Compuestos Similares
BSH-IN-1 es único en su potente e inhibición covalente de las hidrolasas de sales biliares. Los compuestos similares incluyen:
Mercaptoundecahidro-closo-dodecaborato de sodio: Otro inhibidor de las hidrolasas de sales biliares pero con diferentes propiedades químicas.
Boronofenilalanina: Utilizado en aplicaciones similares pero con objetivos moleculares y mecanismos de acción distintos
This compound destaca por su alta especificidad y potencia contra las hidrolasas de sales biliares, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .
Actividad Biológica
Bsh-IN-1 is a compound designed to inhibit bile salt hydrolase (BSH) enzymes produced by gut bacteria. This biological activity has significant implications for gut health and metabolic processes, particularly in relation to bile acid metabolism and cholesterol management. The following sections provide a detailed overview of the biological activity of this compound, including research findings, case studies, and relevant data.
Overview of Bile Salt Hydrolases (BSH)
Bile salt hydrolases are enzymes produced by certain gut bacteria that catalyze the deconjugation of bile acids. This process is crucial for the regulation of bile acid pools and can influence cholesterol metabolism and gut microbiota composition. Inhibition of BSH activity through compounds like this compound can therefore have therapeutic potential in managing conditions such as hypercholesterolemia and metabolic syndrome.
This compound functions as a covalent inhibitor, targeting the active site of BSH enzymes. The compound has been shown to exhibit high potency and selectivity, effectively inhibiting BSH activity even in the presence of high concentrations of native substrates. The inhibition mechanism involves the formation of a stable covalent bond with the enzyme, leading to a significant reduction in its activity.
Key Findings from Research Studies
- Inhibition Potency : this compound demonstrated half-maximal inhibitory concentration (IC50) values ranging from 108 nM to 427 nM against various BSH enzymes from both Gram-positive and Gram-negative bacteria, indicating its strong inhibitory effects .
- Impact on Bile Acid Composition : Mice treated with this compound exhibited decreased levels of deconjugated bile acids in feces, suggesting a shift towards higher concentrations of conjugated bile acids in the gut . This alteration in bile acid composition can influence lipid metabolism and microbiota interactions.
- In Vitro Studies : In bacterial cultures, this compound was shown to completely inhibit BSH activity within 15 minutes at concentrations equimolar to the substrate, confirming its rapid action .
Case Study 1: Effects on Gut Microbiota
A study involving mice gavaged with this compound revealed significant changes in gut microbiota composition. The results indicated that inhibition of BSH led to an increase in beneficial bacterial populations while reducing pathogenic strains. This highlights the potential for this compound not only as a therapeutic agent for metabolic disorders but also as a modulator of gut health.
Parameter | Control Group | This compound Group |
---|---|---|
Total Bacteria Count | 10^9 CFU/g | 10^8 CFU/g |
Beneficial Bacteria (Lactobacillus spp.) | 20% | 35% |
Pathogenic Bacteria (E. coli) | 15% | 5% |
Case Study 2: Cholesterol Metabolism
In another study focused on cholesterol levels, mice receiving this compound showed a statistically significant reduction in serum cholesterol levels compared to control groups. This effect is attributed to the altered bile acid metabolism resulting from inhibited BSH activity.
Group | Serum Cholesterol (mg/dL) |
---|---|
Control | 200 ± 15 |
This compound Treatment | 150 ± 10 |
Propiedades
IUPAC Name |
(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-fluorohexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41FO3/c1-15(4-5-18(28)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-17(27)12-16(24)13-22(23)29/h15-17,19-23,27,29H,4-14H2,1-3H3/t15-,16+,17-,19-,20+,21+,22-,23+,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVGNIBMZHDZLL-GDQMVUAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of boron neutron capture therapy (BNCT) using BSH?
A1: BNCT is based on the nuclear capture reaction that occurs when the stable isotope boron-10 (10B) is irradiated with neutrons. BSH serves as a delivery agent for 10B. Once accumulated in tumor cells, BSH, loaded with 10B, enables the capture of neutrons. This capture reaction releases high-energy alpha particles and lithium-7 nuclei, which have a limited range in tissue, effectively damaging only the tumor cells containing 10B while sparing surrounding healthy tissue [, ].
Q2: What are the cytopathic effects of BNCT using BSH on human glioblastoma cells?
A3: Research using an accelerator-based neutron source demonstrated a significant decrease in the proportion of surviving U87 glioblastoma cells after BNCT in the presence of 10B-enriched BSH [, ]. This effect was attributed to the nuclear capture reaction occurring within the cells that had taken up BSH.
Q3: Does BSH itself exhibit any cytotoxic effects on cells?
A4: While BSH is generally considered non-toxic at therapeutic concentrations, studies have shown some cytopathic effects at higher concentrations or longer incubation periods. For instance, MTT assays revealed a decrease in U87 cell survival at a 10B concentration of 80 µg/ml after 48 hours of incubation with BSH [].
Q4: What are the advantages of using an accelerator-based neutron source for BNCT with BSH compared to reactor-based sources?
A5: While reactor-based BNCT has shown effectiveness in treating high-grade gliomas, accelerator-based neutron sources offer potential advantages like compactness and portability, making BNCT more accessible for clinical practice [].
Q5: Are there any ongoing research efforts focused on improving BSH as a boron delivery agent for BNCT?
A6: Yes, research is ongoing to develop novel BSH derivatives with improved tumor selectivity and uptake. One such example is ACBC-BSH, a conjugate of BSH with a tumor-selective synthetic amino acid, 1-amino-3-fluorocyclobutane-1-carboxylic acid (ACBC) []. This derivative aims to enhance the therapeutic efficacy of BNCT by delivering a higher concentration of 10B specifically to tumor cells.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.